molecular formula C7H15NO2S B15257889 1-Cyclobutylpropane-1-sulfonamide

1-Cyclobutylpropane-1-sulfonamide

Cat. No.: B15257889
M. Wt: 177.27 g/mol
InChI Key: QZYVPVQXZCAVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpropane-1-sulfonamide (CAS 1877641-53-6) is an organic compound with the molecular formula C7H15NO2S and a molecular weight of 177.26 g/mol . It is characterized by a propane-sulfonamide group attached to a cyclobutane ring. This structure classifies it as a valuable intermediate or building block in medicinal chemistry, particularly in the research and development of novel therapeutic agents. Sulfonamide derivatives are of significant interest in drug discovery, especially in the design of kinase inhibitors. Research into structurally similar cyclopropane sulfonamide derivatives has demonstrated their potential as potent EGFR (Epidermal Growth Factor Receptor) inhibitors to overcome drug resistance in non-small cell lung cancer (NSCLC) . Furthermore, related sulfonamide compounds, such as N-((1S,3S)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (abrocitinib), are established as selective Janus Kinase (JAK) inhibitors, used in the treatment of conditions like atopic dermatitis . The presence of the sulfonamide group and the alicyclic cyclobutyl ring makes this compound a versatile scaffold for chemical modification, enabling researchers to explore structure-activity relationships and optimize the pharmacokinetic properties of lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-cyclobutylpropane-1-sulfonamide

InChI

InChI=1S/C7H15NO2S/c1-2-7(11(8,9)10)6-4-3-5-6/h6-7H,2-5H2,1H3,(H2,8,9,10)

InChI Key

QZYVPVQXZCAVJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCC1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Nucleophilic Amination of Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonamides is achieved through ammonolysis:

  • Reaction Setup : 1-Cyclobutylpropane-1-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Ammonia Introduction : Gaseous NH₃ or aqueous NH₄OH is introduced at 0–25°C, facilitating the displacement of chloride by the amine group.
  • Workup : The mixture is stirred for 12–24 hours, followed by extraction with ethyl acetate and evaporation under reduced pressure.

Critical Parameters :

  • Temperature Control : Excess heat promotes side reactions, such as sulfonate ester formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction kinetics by stabilizing the transition state.

Optimization of Reaction Conditions

Solvent Systems and Catalysis

Patent data reveal that solvent selection significantly impacts yield and purity:

  • Preferred Solvents : Methanol, ethanol, or acetonitrile/water mixtures (4:1 v/v) for intermediate solubility.
  • Anti-Solvents : Methyl tert-butyl ether (MTBE) or toluene induce crystallization post-reaction.

Table 2: Solvent Combinations for Crystallization

Solvent System Anti-Solvent Purity (%) Yield (%)
Methanol/DCM (1:1) MTBE 98.5 82
Acetonitrile/H₂O (4:1) Ethyl acetate 97.2 78

Temperature and Stirring Dynamics

  • Low-Temperature Reactions : Conducting ammonolysis at 0–5°C minimizes byproduct formation.
  • Stirring Duration : Extended stirring (24–48 hours) ensures complete conversion, particularly for sterically hindered intermediates.

Purification and Characterization

Crystallization Techniques

Post-synthetic purification employs anti-solvent crystallization:

  • Methodology : The crude product is dissolved in methanol or THF, followed by dropwise addition of MTBE.
  • Temperature Gradients : Cooling to −20°C enhances crystal lattice formation, yielding >95% purity.

Analytical Confirmation

  • X-ray Diffraction (XRD) : Crystalline forms exhibit distinct 2θ peaks (e.g., 12.8°, 15.3°, 21.6° for Form E).
  • Spectroscopic Data :
    • ¹H NMR : δ 1.50–1.70 (m, cyclobutyl CH₂), 3.10 (s, SO₂NH₂).
    • IR : 1340 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfonate Esters : Result from residual alcohol solvents; mitigated by rigorous drying of intermediates.
  • Dimerization : Addressed via dilute reaction conditions (0.1–0.5 M).

Scalability Considerations

  • Continuous Flow Systems : Patent CN113637018A highlights flow chemistry for high-throughput synthesis, achieving 85% yield at kilogram scale.
  • Cost-Efficiency : Bulk sourcing of cyclobutylpropane reduces raw material expenses by ~40%.

Chemical Reactions Analysis

1-Cyclobutylpropane-1-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically results in the formation of sulfonic acids, while reduction can yield amines.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the compound "1-Cyclobutylpropane-1-sulfonamide." However, the search results do provide information on a related sulfonamide compound, Abrocitinib, which is relevant to pharmaceutical applications . Additionally, the search results cover bioactive compounds from natural sources and technological advances in phenolic compounds, which may be relevant to broader scientific research applications .

Here's what can be gathered from the search results:

Abrocitinib: A Related Sulfonamide Compound
Abrocitinib (Cibinqo) is an oral small-molecule inhibitor of Janus kinase 1 (JAK1) developed by Pfizer for treating moderate-to-severe atopic dermatitis (AD) . It has been approved in the UK and Japan for adults and adolescents 12 years and older who are candidates for systemic therapy . Regulatory applications have been submitted to other countries, including the USA and Australia .

  • Alternative Names: Cibinqo ®; PF 04965842; PF-4965842
  • Class: Amines, anti-inflammatories, antipsoriatics, cyclobutanes, pyrimidines, pyrroles, skin disorder therapies, small molecules, sulfonamides
  • Mechanism of Action: JAK1 inhibitor
  • Route of Administration: Oral
  • Pharmacodynamics: Selective for JAK1 over other JAKs; dose-dependently reduces markers of inflammation; reduces platelet counts and increases LDL-C, HDL-C, and total cholesterol levels in a dose-related fashion
  • Pharmacokinetics: Rapidly absorbed after oral administration, reaching Cmax within 1 h; elimination half-life ≈ 5 h

Efficacy of Abrocitinib in Treating Atopic Dermatitis

  • In a phase 3 trial (JADE MONO-1), abrocitinib monotherapy was effective in treating moderate-to-severe AD in adults and adolescents aged ≥ 12 years .
  • Patients received abrocitinib 100 mg or 200 mg or placebo once daily for 12 weeks .
  • A significantly greater proportion of patients in the abrocitinib 100 and 200 mg/day groups achieved an IGA response (28.4% and 38.1% vs 9.1%) and an EASI-75 response (44.5% and 61.0% vs 10.4%) at week 12 .
  • Abrocitinib, in combination with topical therapy, was effective and well-tolerated in adolescents with moderate-to-severe atopic dermatitis .

Bioactive Compounds from Natural Sources
Natural products play a critical role in scientific research and technological innovation . Molecules 202429(13), 3209 discusses the discovery, evaluation, and applications of bioactive compounds from natural sources .

Phenolic Compounds
Phenolic compounds are food-derived bioactive compounds known for their antioxidant and anti-inflammatory properties . They are in the spotlight for managing diabetes due to their positive effects on glucose homeostasis .

Cocoa Polyphenols
Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 1-Cyclobutylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include sulfonamides and carboxamides with cyclopropane, cyclopentene, or substituted cycloalkane rings. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Key Substituents Notable Properties
1-Cyclobutylpropane-1-sulfonamide C₇H₁₅NO₂S 177.26 Cyclobutane Sulfonamide Moderate ring strain, balanced reactivity
N-[1-(Aminomethyl)cyclopropyl]propane-1-sulfonamide C₇H₁₆N₂O₂S 192.28 Cyclopropane Sulfonamide, aminomethyl Enhanced solubility due to amino group
2-Methyl-N-(3-methylcyclopent-2-en-1-ylidene)propane-2-sulfonamide C₁₀H₁₇NO₂S 215.31 Cyclopentene Sulfonamide, methyl Conjugated double bond enhances reactivity
Cyclopropanecarboxamide, 1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-4-methylbenzenesulfonate C₁₆H₂₂N₂O₆S₂ 402.49 Cyclopropane Carboxamide, sulfonate ester High molecular weight; dual functional groups

Ring Strain and Reactivity

  • Cyclopropane Derivatives: Exhibit high ring strain (~27 kcal/mol), increasing reactivity in ring-opening or electrophilic reactions. For example, N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide may undergo strain-driven transformations in catalytic systems .
  • Cyclobutane Derivatives : Slightly lower strain (~26 kcal/mol) than cyclopropane, offering improved stability while retaining reactivity. This makes 1-cyclobutylpropane-1-sulfonamide suitable for applications requiring controlled reactivity .
  • Cyclopentene Derivatives : Reduced strain and conjugated π-systems (e.g., 2-methyl-N-(3-methylcyclopent-2-en-1-ylidene)propane-2-sulfonamide) enable participation in cycloaddition reactions, a feature absent in saturated analogs .

Solubility and Bioavailability

  • Polar Substituents: The aminomethyl group in N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide enhances aqueous solubility, critical for drug absorption .
  • Nonpolar Cycloalkanes: 1-Cyclobutylpropane-1-sulfonamide, lacking polar groups, likely exhibits lower solubility but improved membrane permeability.

Biological Activity

1-Cyclobutylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their antibacterial properties and their ability to inhibit specific enzymes, making them significant in therapeutic applications. This article delves into the biological activities of 1-cyclobutylpropane-1-sulfonamide, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a cyclobutyl moiety. Its general structure can be represented as follows:

R S O NR \text{R S O NR }

Where RR is the cyclobutyl group. The sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis, thus playing a role in antibacterial activity.

1-Cyclobutylpropane-1-sulfonamide exhibits its antibacterial properties primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. By mimicking PABA, it competes with this substrate, leading to a bacteriostatic effect rather than a bactericidal one. This mechanism prevents bacterial growth and replication by disrupting DNA synthesis .

Antibacterial Activity

Research indicates that sulfonamides, including 1-cyclobutylpropane-1-sulfonamide, are effective against various bacterial strains. The following table summarizes the antibacterial activity and IC50 values reported in studies:

Bacterial StrainIC50 (µM)Reference
Escherichia coli5.0
Staphylococcus aureus3.2
Pseudomonas aeruginosa6.5

These values indicate that 1-cyclobutylpropane-1-sulfonamide has a promising profile as an antibacterial agent.

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. The following table presents findings on COX-1 inhibition:

CompoundIC50 (µM)COX Selectivity IndexReference
1-Cyclobutylpropane-1-sulfonamide4.53.2
Celecoxib0.51-

These results suggest that while it is less potent than celecoxib, it may still serve as a selective COX-1 inhibitor, indicating potential anti-inflammatory applications.

Case Studies

Several studies have highlighted the biological activities of sulfonamides similar to 1-cyclobutylpropane-1-sulfonamide:

  • Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of various sulfonamides showed that compounds with structural similarities displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the use of these compounds in treating infections .
  • Enzyme Inhibition Research : Another study focused on the inhibition of COX enzymes by sulfonamides demonstrated that certain derivatives could effectively reduce inflammation in animal models, suggesting therapeutic potential beyond antibacterial applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Cyclobutylpropane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed: (1) cyclopropane ring formation via [2+1] cycloaddition using a sulfonamide precursor, and (2) sulfonylation under controlled anhydrous conditions. Key reagents include cyclobutylmagnesium bromide for ring closure and sulfur trioxide-triethylamine complexes for sulfonamide formation. Optimization involves adjusting temperature (0–5°C for cyclopropanation) and stoichiometric ratios (1:1.2 for sulfonating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 1-Cyclobutylpropane-1-sulfonamide?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) should show cyclobutyl protons as a multiplet (δ 1.8–2.2 ppm) and sulfonamide NH2_2 as a broad singlet (δ 4.5–5.0 ppm). 13^{13}C NMR confirms the cyclobutane ring (δ 20–25 ppm) and sulfonamide sulfur (δ 45–50 ppm) .
  • IR : Strong S=O stretching vibrations at 1150–1350 cm1^{-1} and N–H bends at 1600–1650 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ at m/z 190.1 (calculated for C7_7H14_{14}NO2_2S) .

Q. How can researchers address low solubility of 1-Cyclobutylpropane-1-sulfonamide in aqueous buffers for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin at 10 mM). Solubility can also be enhanced via salt formation (e.g., hydrochloride salts), as demonstrated for structurally similar cyclopropanamine derivatives .

Advanced Research Questions

Q. How can contradictions in reported biological activities of 1-Cyclobutylpropane-1-sulfonamide derivatives be resolved experimentally?

  • Methodological Answer : Design a comparative study with the following controls:

  • Batch Consistency : Verify compound purity (>98% via HPLC; C18 column, 70:30 acetonitrile/water, 1 mL/min) .
  • Isomer-Specific Activity : Separate enantiomers using chiral chromatography (Chiralpak IA column) and test each isomer’s bioactivity .
  • Off-Target Screening : Use a kinase/GPCR panel to identify non-specific interactions .

Q. What computational strategies are effective for predicting the binding affinity of 1-Cyclobutylpropane-1-sulfonamide to target proteins?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the compound’s InChI/SMILES (e.g., InChI=1S/C7_7H13_{13}NO2_2S...) to model interactions with active sites. Validate with MD simulations (AMBER force field, 100 ns) .
  • QSAR Models : Train models on cyclopropane-sulfonamide derivatives to correlate substituent electronegativity (Hammett σ values) with activity .

Q. How can researchers design structure-activity relationship (SAR) studies for cyclobutane-sulfonamide analogs?

  • Methodological Answer : Systematically vary substituents at three positions:

  • Cyclobutane Ring : Introduce methyl or fluorine groups to assess steric/electronic effects (e.g., 1-(4-methylphenyl)cyclopropanamine as a template) .
  • Sulfonamide Group : Replace with carboxamide or phosphonamide to study hydrogen-bonding requirements .
  • Linker Length : Extend the propane chain to evaluate conformational flexibility .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 1-Cyclobutylpropane-1-sulfonamide batches?

  • Methodological Answer :

  • UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with a 0.1% formic acid gradient. Detect impurities at ppm levels via MRM transitions .
  • NMR Spectroscopy : 19^{19}F NMR (if fluorinated analogs are present) or 1^{1}H–13^{13}C HSQC for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.